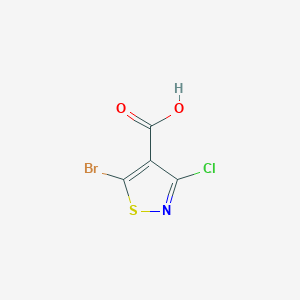
5-Bromo-3-chloro-1,2-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID typically involves the bromination and chlorination of isothiazole derivatives. One common method includes the reaction of 3-chloroisothiazole-4-carboxylic acid with bromine in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted isothiazole derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
5-BROMO-3-CHLOROISOTHIAZOLE: Similar in structure but lacks the carboxylic acid group.
3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the bromine atom.
5-BROMOISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the chlorine atom.
Uniqueness: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4HBrClNO2S |
|---|---|
Peso molecular |
242.48 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4HBrClNO2S/c5-2-1(4(8)9)3(6)7-10-2/h(H,8,9) |
Clave InChI |
NZRSARAZGYANPD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SN=C1Cl)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





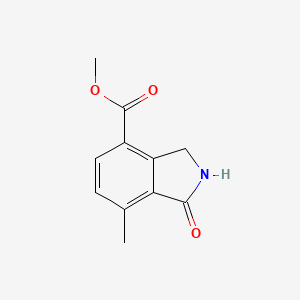



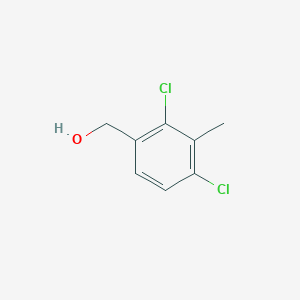
![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)

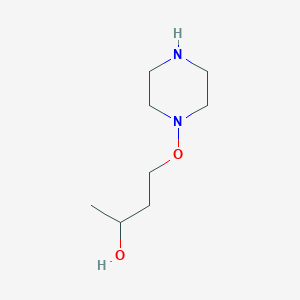
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
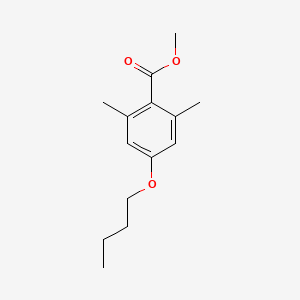
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
